Tetraoctyl titanate
Description
Tetraoctyl titanate, also known as tetrakis(2-ethylhexyl) titanate, is an organometallic compound with the chemical formula $ \text{C}{32}\text{H}{68}\text{O}_4\text{Ti} $. It is commercially available under the trade name TYZOR® TOT (DuPont) and is widely used as a catalyst in polymerization reactions, particularly in the synthesis of polyesterimide resins . Its long hydrophobic alkyl chains (2-ethylhexyl groups) enhance compatibility with organic matrices, making it valuable in coatings, adhesives, and dielectric materials.
Properties
CAS No. |
3061-42-5 |
|---|---|
Molecular Formula |
C32H68O4Ti |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
octan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C8H17O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*2-8H2,1H3;/q4*-1;+4 |
InChI Key |
KSCKTBJJRVPGKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Ti+4] |
Canonical SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Ti+4] |
Other CAS No. |
3061-42-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Titanate Compounds
Structural and Molecular Differences
The table below compares tetraoctyl titanate with structurally analogous tetraalkyl titanates:
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |
|---|---|---|---|---|
| This compound | $ \text{C}{32}\text{H}{68}\text{O}_4\text{Ti} $ | 596.7 | 8 (branched) | Four 2-ethylhexyl groups; high steric bulk |
| Tetrabutyl titanate | $ \text{C}{16}\text{H}{36}\text{O}_4\text{Ti} $ | 340.3 | 4 (linear) | Linear butyl groups; moderate reactivity |
| Tetraisopropyl titanate | $ \text{C}{12}\text{H}{28}\text{O}_4\text{Ti} $ | 284.2 | 3 (branched) | Branched isopropyl groups; high reactivity |
| Tetramethyl titanate | $ \text{C}4\text{H}{12}\text{O}_4\text{Ti} $ | 172.0 | 1 (methyl) | Compact structure; high polarity |
Key Observations :
- Longer alkyl chains (e.g., 2-ethylhexyl in this compound) increase molecular weight and hydrophobicity but reduce catalytic activity due to steric hindrance .
- Shorter chains (e.g., methyl or isopropyl) improve reactivity in esterification and transesterification reactions but may compromise thermal stability .
This compound
- Physical State : Viscous liquid at room temperature.
- Applications: Catalyst for high-temperature polymer synthesis (e.g., polyesterimide resins) . Compatibilizer in composite materials due to its non-polar alkyl chains .
- Limitations : Lower catalytic efficiency compared to smaller titanates like tetraisopropyl titanate .
Tetrabutyl Titanate
- Physical State : Light yellow liquid; density = 1.00 g/mL; boiling point = 206°C (at 10 mmHg) .
- Applications: Coating auxiliary agent for improving adhesion and dielectric properties . Precursor for sol-gel synthesis of titanium dioxide nanomaterials .
- Advantages : Balanced reactivity and solubility in organic solvents .
Tetraisopropyl Titanate
Performance in Composite Materials
Studies on titanate coupling agents reveal:
- Optimal Loading : 1 wt% of titanate (e.g., tetraoctyl or tetrabutyl) maximizes mechanical strength in polymer composites by forming Ti–O–C bonds with hydroxylated surfaces (e.g., wood fibers) .
- Excess Titanate : >1 wt% causes self-agglomeration, reducing interfacial adhesion .
- Alkyl Chain Impact : Longer chains (e.g., tetraoctyl) improve dispersion in hydrophobic polymers like P34HB but may reduce catalytic efficiency compared to tetraisopropyl titanate .
Catalytic Efficiency Comparison
| Catalyst | Reaction Type | Relative Efficiency | Notes |
|---|---|---|---|
| This compound | Polymerization | Moderate | Preferred for high-temperature resins |
| Tetraisopropyl titanate | Transesterification | High | Low steric bulk enhances activity |
| Tetrabutyl titanate | Sol-gel synthesis | High | Ideal for TiO₂ nanoparticle formation |
Mechanistic Insight : Shorter alkyl chains (e.g., isopropyl) allow easier access to the titanium center, accelerating reactions like CO₂ electrolysis or esterification. In contrast, this compound’s bulky chains limit substrate interaction but improve thermal stability .
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